

Technical Guide: (4-Methylpiperidin-3-yl)methanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: (4-Methylpiperidin-3-yl)methanol

CAS No.: 39844-73-0

Cat. No.: B3383199

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A Versatile sp^3 -Rich Scaffold for Medicinal Chemistry[1]

Executive Summary

(4-Methylpiperidin-3-yl)methanol (CAS 39844-73-0) is a saturated heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD) and lead optimization.[1] As a piperidine derivative featuring contiguous stereocenters at the C3 and C4 positions, it offers a rigid, three-dimensional scaffold that enhances solubility and metabolic stability compared to flat aromatic systems.[1]

This guide provides a technical deep dive into its chemical identity, synthetic pathways, stereochemical considerations, and applications in pharmaceutical research.[1]

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Critical Distinction: Researchers must distinguish this scaffold from N-Desmethyl Paroxol (CAS 109887-53-8), the (4-fluorophenyl)-substituted analog used in Paroxetine synthesis.[1] CAS 39844-73-0 refers to the simple methyl-substituted piperidine described herein.

Chemical Identity & Physical Profile[1][2][3][4][5][6][7]

The core structure consists of a piperidine ring substituted with a methyl group at position 4 and a hydroxymethyl group at position 3.[1] The molecule possesses two chiral centers, giving rise to four potential stereoisomers (two enantiomeric pairs: cis and trans).[1]

Table 1: Physicochemical Properties

Property	Data	Notes
CAS Number	39844-73-0	Refers to the racemate/unspecified stereochemistry.[1]
IUPAC Name	(4-Methylpiperidin-3-yl)methanol	
Molecular Formula	C ₇ H ₁₅ NO	
Molecular Weight	129.20 g/mol	
SMILES	CC1CNCC(C1)CO	
Boiling Point	~235–245 °C	Predicted at 760 mmHg.[1]
pKa	~10.8	Basic secondary amine (piperidine nitrogen).[1]
LogP	~0.3	Hydrophilic; favorable for lowering lipophilicity (LogD).[1]
Appearance	Colorless to pale yellow oil	Hygroscopic; often handled as HCl salt.[1]

Synthetic Methodologies

The synthesis of **(4-Methylpiperidin-3-yl)methanol** typically proceeds via the reduction of heteroaromatic precursors.[1] The choice of route dictates the stereochemical outcome (cis vs. trans ratio).[1]

Route A: Catalytic Hydrogenation of (4-Methylpyridin-3-yl)methanol

This is the primary industrial route due to the commercial availability of the pyridine precursor (CAS 4664-27-1).[1]

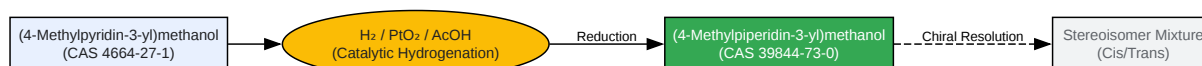
- Precursor: (4-Methylpyridin-3-yl)methanol.[1]
- Reagents: H₂, Catalyst (PtO₂ or Rh/C), Solvent (Acetic Acid or Methanol).[1]
- Mechanism: Heterogeneous catalytic hydrogenation reduces the pyridine ring.[1]
- Stereochemistry: The syn-addition of hydrogen across the ring typically favors the cis isomer ((3R,4S) + (3S,4R)) as the major product, though conditions (catalyst, pressure) can be tuned to alter the cis:trans ratio.[1]

Route B: Reduction of 4-Methylnicotinic Acid Derivatives

Used when specific ester precursors are available or when introducing chirality early via resolution.[1]

- Step 1: Hydrogenation of ethyl 4-methylnicotinate to ethyl 4-methylpiperidine-3-carboxylate.
- Step 2: Hydride reduction (e.g., LiAlH₄) of the ester to the primary alcohol.[1]

Visualization: Synthetic Pathways



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Figure 1: Primary synthetic workflow via catalytic hydrogenation of the pyridine precursor.

Stereochemical Considerations

The biological activity of drugs containing this scaffold often depends strictly on the absolute configuration of the C3 and C4 centers.^[1]

- **Cis-Isomers:** (3R,4S) and (3S,4R).^[1] The substituents are on the same side of the ring.^[1] This is often the kinetic product of hydrogenation.^[1]
- **Trans-Isomers:** (3R,4R) and (3S,4S).^[1] The substituents are on opposite sides.^[1] This is the thermodynamic product.

Separation Protocol: Since the synthesis often yields a diastereomeric mixture, separation is achieved via:

- **Fractional Crystallization:** Converting the amine to a salt (e.g., hydrochloride or tartrate) to separate diastereomers.^[1]
- **Chiral Resolution:** Using chiral acids (e.g., dibenzoyl-L-tartaric acid) to resolve enantiomers from the racemic cis or trans pools.^[1]

Applications in Drug Development^[8]^[9]

The **(4-Methylpiperidin-3-yl)methanol** scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages over traditional aromatic rings.

A. Solubility & Physicochemical Properties

Replacing a phenyl or pyridine ring with this saturated piperidine moiety significantly increases the fraction of sp³-hybridized carbons (F_{sp³}).^[1] This modification typically:

- Increases aqueous solubility.^[1]
- Reduces planar stacking (improving solubility).^[1]
- Provides a handle (-OH) for further derivatization (e.g., conversion to amines, ethers, or carbamates).^[1]

B. Kinase Inhibitor Design

The scaffold is structurally related to the core of Tofacitinib (a JAK inhibitor), which utilizes a 3-amino-4-methylpiperidine core.[1][2] The hydroxymethyl variant serves as a bioisostere or a precursor to introduce polar interactions within the ATP-binding pocket of kinases.[1]

C. GPCR Ligands

The piperidine nitrogen acts as a key basic center for ionic interactions with conserved aspartate residues in G-Protein Coupled Receptors (GPCRs), while the C3/C4 substitutions allow for precise vector exploration of the receptor binding pocket.[1]

Handling & Safety Protocols

As a secondary amine and alcohol, standard safety protocols for organic bases apply.

- Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][3]
- Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C to prevent oxidation or carbonate formation.[1]
- Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.[1]

References

- PubChem.(4-Methylpyridin-3-yl)methanol (Precursor Data).[1][4] National Library of Medicine.[1] Available at: [\[Link\]](#)[1]
- Der Pharma Chemica.Synthesis and Characterization of Piperidine Impurities (Contextual Reference). 2012. Available at: [\[Link\]](#)[1]

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- To cite this document: BenchChem. [Technical Guide: (4-Methylpiperidin-3-yl)methanol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3383199/docs#technical-guide-4-methylpiperidin-3-yl-methanol\]](https://www.benchchem.com/product/b3383199/docs#technical-guide-4-methylpiperidin-3-yl-methanol)

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